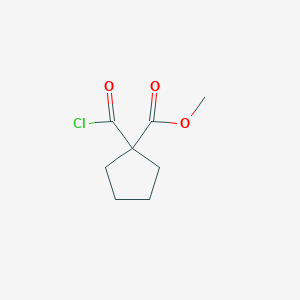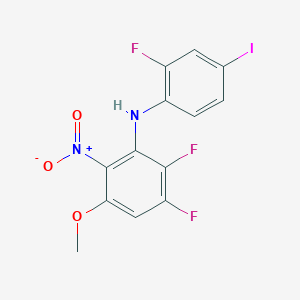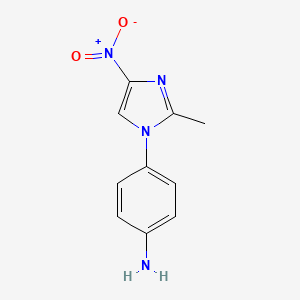
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline is a compound that features a benzenamine core substituted with a 2-methyl-4-nitro-1H-imidazol-1-yl group. This compound is part of the broader class of imidazole-containing compounds, which are known for their diverse chemical and biological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline typically involves the nitration of a benzenamine derivative followed by the introduction of the imidazole moiety. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures. The imidazole ring can be introduced through a nucleophilic substitution reaction using an appropriate imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzenamine derivatives and imidazole-containing compounds with modified functional groups .
Aplicaciones Científicas De Investigación
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, 4-(1H-imidazol-1-yl)-
- Benzenamine, 4-(2-methyl-1H-imidazol-1-yl)-
- Benzenamine, 4-(4-nitro-1H-imidazol-1-yl)-
Uniqueness
4-(2-methyl-4-nitro-1H-imidazol-1-yl)aniline is unique due to the presence of both a nitro group and a methyl group on the imidazole ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Número CAS |
93289-96-4 |
|---|---|
Fórmula molecular |
C10H10N4O2 |
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
4-(2-methyl-4-nitroimidazol-1-yl)aniline |
InChI |
InChI=1S/C10H10N4O2/c1-7-12-10(14(15)16)6-13(7)9-4-2-8(11)3-5-9/h2-6H,11H2,1H3 |
Clave InChI |
PUFSLAGSBRVUOB-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CN1C2=CC=C(C=C2)N)[N+](=O)[O-] |
SMILES canónico |
CC1=NC(=CN1C2=CC=C(C=C2)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-(4-Bromophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B1661558.png)
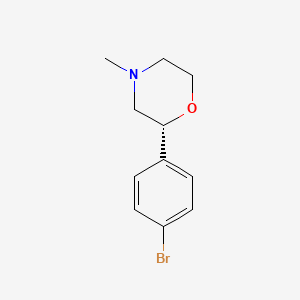
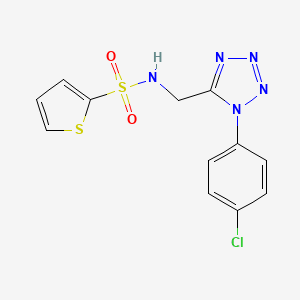
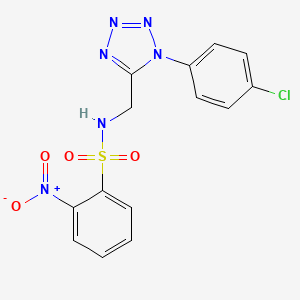
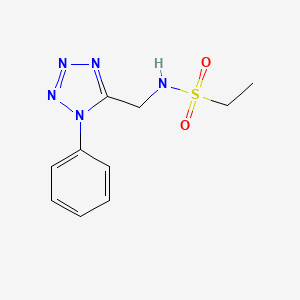
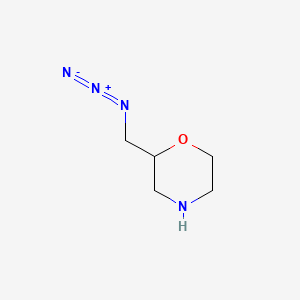
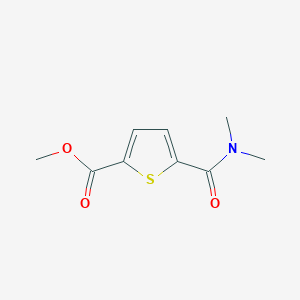
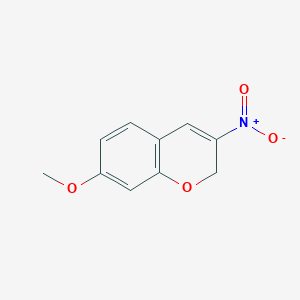
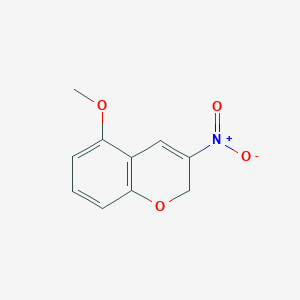
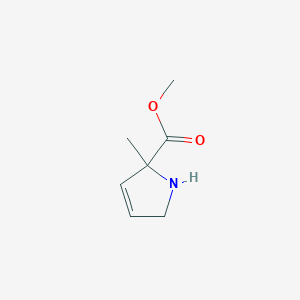
![1-[4-[Bis(4-chlorophenyl)methyl]piperazin-1-yl]pentan-1-one](/img/structure/B1661572.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B1661575.png)
